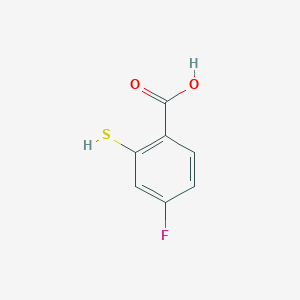

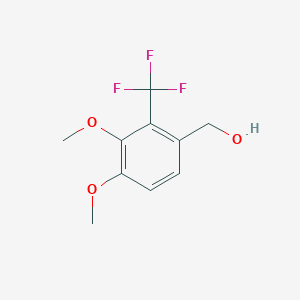

4-Fluoro-2-mercaptobenzoic acid

Overview

Description

Scientific Research Applications

Development of Surface Enhanced Raman Spectroscopy (SERS) Sensors

4-Mercaptobenzoic acid (4-MBA) is utilized as a probe molecule with thiol and carboxylic groups that form self-assembled monolayers (SAMs). These SAMs are crucial for the development of SERS sensors, which are used for enhancing the Raman scattering of molecules, making it a valuable tool in chemical and biological sensing applications .

SERS Activity Testing

The compound is used as a non-fluorescent probe molecule to test the SERS activity, uniformity, and enhancement factors (EF) of novel SERS substrates like carnation-shaped Ag meso-flowers monolayer. This helps in evaluating the effectiveness of SERS substrates in various analytical applications .

Enhancement of SERS Activity

With 4-MBA as a probe molecule, it has been demonstrated that certain silver nanocube films have significantly better SERS activity with larger enhancement factors than other nanoparticle films. This application is crucial in improving the sensitivity and specificity of SERS-based detection methods .

Colorimetric Detection Platform for Metal Ions

4-MBA-modified nanoparticles are used to construct colorimetric detection platforms for monitoring metal ions like Chromium III (Cr 3+). This application plays a significant role in environmental monitoring and pollution control by providing a simple, convenient, and rapid method for detecting metal ions .

Future Directions

Mechanism of Action

Target of Action

4-Fluoro-2-mercaptobenzoic acid, similar to its analog 4-Mercaptobenzoic acid (4-MBA), is a probe molecule with thiol and carboxylic groups . These groups allow it to form self-assembled monolayers (SAMs) on the surface of various substrates . The primary targets of this compound are therefore the surfaces of these substrates, where it forms a monolayer and interacts with other molecules or ions present in the environment .

Mode of Action

The compound interacts with its targets through the formation of SAMs. This interaction is primarily due to the thiol group, which has a strong affinity for metal surfaces, and the carboxylic group, which can form hydrogen bonds with other molecules

Biochemical Pathways

It’s known that 4-mercaptobenzoic acid (4-mba), a similar compound, has been used in the development of surface-enhanced raman spectroscopy (sers) sensors . In this context, the compound may affect the optical properties of the substrate, leading to enhanced Raman signals .

Pharmacokinetics

Metabolism and excretion are likely minimal due to the compound’s stability .

Result of Action

The primary result of the action of 4-Fluoro-2-mercaptobenzoic acid is the formation of SAMs on the surface of the target substrate. This can lead to changes in the optical properties of the substrate, which can be used for sensing applications

Action Environment

The action, efficacy, and stability of 4-Fluoro-2-mercaptobenzoic acid are likely to be influenced by various environmental factors. These may include the nature of the substrate, the presence of other molecules or ions in the environment, and the pH and temperature of the environment

properties

IUPAC Name |

4-fluoro-2-sulfanylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2S/c8-4-1-2-5(7(9)10)6(11)3-4/h1-3,11H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRNYBPPRDZSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)S)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00508536 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-2-mercaptobenzoic acid | |

CAS RN |

81223-43-0 | |

| Record name | 4-Fluoro-2-sulfanylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00508536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,5'-Dichloro-4,4',7,7'-tetramethyl-3H,3'H-[2,2'-bibenzo[b]thiophenylidene]-3,3'-dione](/img/structure/B1316347.png)

![Imidazo[1,2-b]pyridazin-6-ol](/img/structure/B1316355.png)

![Benzene, [[(8-bromooctyl)oxy]methyl]-](/img/structure/B1316359.png)

![3,6-Dichloroimidazo[1,2-b]pyridazine](/img/structure/B1316367.png)